4-{3-[3-(3-乙氧基-4-甲氧基苯基)-1,2,4-恶二唑-5-基]丙酰}吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is 361.16377084 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
- 合成技术:类似吗啉衍生物的合成涉及回流、环化反应和还原等技术。这些方法对于创建特定的分子结构至关重要 (谭斌,2011)。
- 表征和结构分析:使用核磁共振、红外光谱和质谱研究以及 X 射线衍射研究等技术进行表征对于确认这些化合物的分子结构至关重要 (Mamatha S.V 等人,2019)。
生物和药理活性
- 抗菌和抗结核活性:某些吗啉衍生物表现出显着的抗菌和抗结核活性。例如,一项研究报告了具有特定最小抑菌浓度 (MIC) 值的显着抗结核活性 (Mamatha S.V 等人,2019)。
- 作为抗癌剂的潜力:一些衍生物已被研究其在治疗癌症方面的潜力。例如,茚并吡唑衍生物对人癌细胞表现出有希望的抗增殖活性 (Hidemitsu Minegishi 等人,2015)。
- 用于光动力疗法:具有吗啉基团的酞菁衍生物已被评估为光动力疗法的潜在试剂,特别是在治疗癌症方面 (M. Kucińska 等人,2015)。
材料科学和化学应用
- 电子传输材料:某些基于恶二唑的化合物已用作有机发光二极管 (OLED) 中的电子传输材料,突出了它们在材料科学中的重要性 (刘荣华等人,2015)。
- 缓蚀剂:2,5-双(4-甲氧基苯基)-1,3,4-恶二唑等衍生物已被研究其作为缓蚀剂的作用,特别是在硫酸介质中保护钢方面 (M. Bouklah 等人,2006)。
作用机制
Target of Action
Related compounds such as (3-ethoxy-4-methoxyphenyl)boronic acid and 3-Hydroxy-4-methoxyphenylacetic acid have been studied, suggesting that the compound might interact with similar targets
Biochemical Pathways
Related compounds have been implicated in various biochemical processes . For instance, protodeboronation of pinacol boronic esters, a process related to the compound’s structure, has been used in the formal synthesis of δ-®-coniceine and indolizidine 209B
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-15-12-13(4-5-14(15)23-2)18-19-16(26-20-18)6-7-17(22)21-8-10-24-11-9-21/h4-5,12H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEUHQBLZLQKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。